4-Chloroisoquinoline hydrochloride
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Overview
Description
4-Chloroisoquinoline hydrochloride is an organic compound with the molecular formula C9H6ClN·HCl. It is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their significant roles in various chemical and pharmaceutical applications due to their unique structural properties .
Preparation Methods
The synthesis of 4-Chloroisoquinoline hydrochloride typically involves the chlorination of isoquinoline. One common method includes the reaction of isoquinoline with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar chlorination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
4-Chloroisoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form isoquinoline N-oxide derivatives or reduced to form tetrahydroisoquinoline derivatives.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloroisoquinoline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloroisoquinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways . For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses .
Comparison with Similar Compounds
4-Chloroisoquinoline hydrochloride can be compared with other isoquinoline derivatives such as:
Isoquinoline: The parent compound, which lacks the chlorine substituent and has different reactivity and applications.
4-Bromoisoquinoline: Similar to 4-Chloroisoquinoline but with a bromine atom, which can affect its reactivity and biological activity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: A derivative with additional methoxy groups and a reduced ring system, leading to different chemical and biological properties.
Properties
IUPAC Name |
4-chloroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-6H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKQDVNFULDXAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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